![molecular formula C17H13NO5S B15211668 2-[4-(4-Methylbenzene-1-sulfonyl)-1,3-oxazol-5-yl]benzoic acid CAS No. 37118-21-1](/img/structure/B15211668.png)
2-[4-(4-Methylbenzene-1-sulfonyl)-1,3-oxazol-5-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Tosyloxazol-5-yl)benzoic acid is an organic compound that features both a benzoic acid moiety and an oxazole ring substituted with a tosyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tosyloxazol-5-yl)benzoic acid typically involves the formation of the oxazole ring followed by the introduction of the tosyl group. One common method involves the cyclization of a suitable precursor, such as a 2-aminophenol derivative, with an aldehyde under acidic conditions to form the oxazole ring. The resulting oxazole is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
While specific industrial production methods for 2-(4-Tosyloxazol-5-yl)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Tosyloxazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form more complex carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group under basic conditions.
Major Products
Oxidation: Formation of more complex carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
2-(4-Tosyloxazol-5-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Tosyloxazol-5-yl)benzoic acid is largely dependent on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The oxazole ring and the tosyl group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: Similar in structure but lacks the tosyl group.
Benzothiazole: Contains a sulfur atom in place of the oxygen in the oxazole ring.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in the oxazole ring.
Uniqueness
2-(4-Tosyloxazol-5-yl)benzoic acid is unique due to the presence of both the benzoic acid moiety and the tosyl-substituted oxazole ring. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Propiedades
Número CAS |
37118-21-1 |
|---|---|
Fórmula molecular |
C17H13NO5S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2-[4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]benzoic acid |
InChI |
InChI=1S/C17H13NO5S/c1-11-6-8-12(9-7-11)24(21,22)16-15(23-10-18-16)13-4-2-3-5-14(13)17(19)20/h2-10H,1H3,(H,19,20) |
Clave InChI |
BTZOYBNRYUQASO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC=N2)C3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl-](/img/structure/B15211585.png)
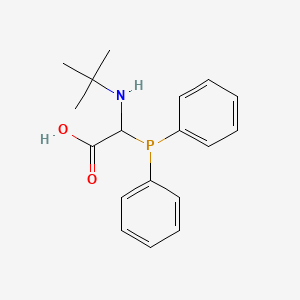
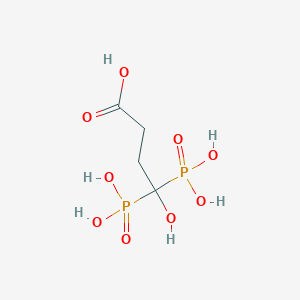
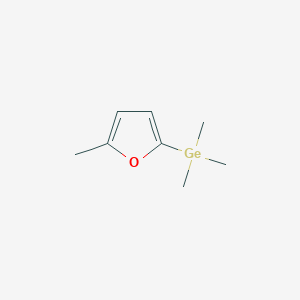
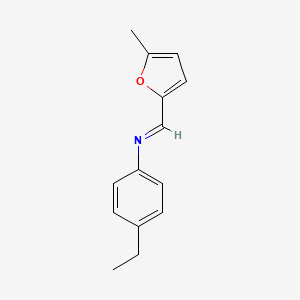
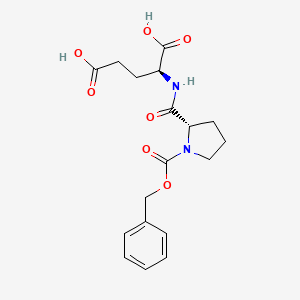
![2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride](/img/structure/B15211611.png)
![(3z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3h)-one](/img/structure/B15211623.png)
![1-[(4-Fluorophenyl)methyl]-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B15211629.png)
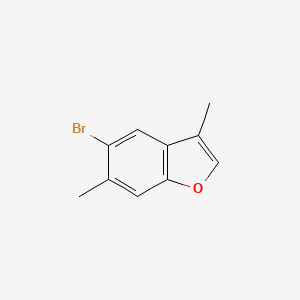
![2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B15211643.png)

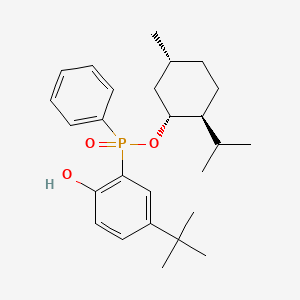
![1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15211674.png)
